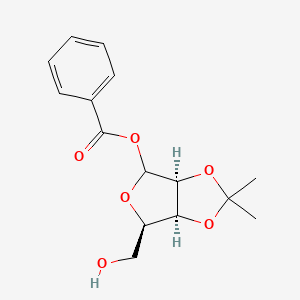![molecular formula C10H9NO5 B12861322 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method is the reaction between 2-aminophenol and thiourea at elevated temperatures, followed by further reactions with methyl chloroacetate in methanol under reflux conditions . Another approach involves the use of β-hydroxy amides, which are cyclized to oxazolines using reagents like Deoxo-Fluor® and then oxidized to oxazoles using manganese dioxide .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways. Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, are used to enhance the efficiency and yield of the reactions . The choice of catalyst and reaction conditions can significantly impact the overall production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form oxazoles, and it can also participate in cycloaddition reactions due to the presence of electron-donating substituents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Deoxo-Fluor®, manganese dioxide, and various catalytic systems. The conditions for these reactions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The compound is also used in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The exact mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole is not well-documented. like other benzoxazole derivatives, it is likely to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole include other benzoxazole derivatives, such as benzoxazole-2-thiol and various oxazole-based molecules . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the carboxy(hydroxy)methyl and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-hydroxy-2-(5-methoxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-15-5-2-3-7-6(4-5)11-9(16-7)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
NKNWKDVYESHOHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
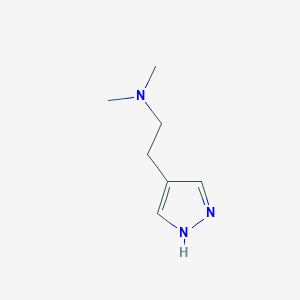


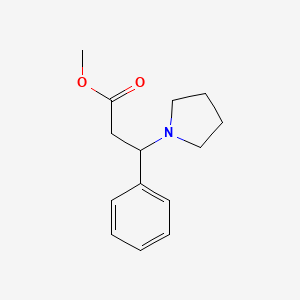

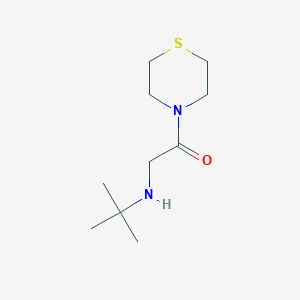

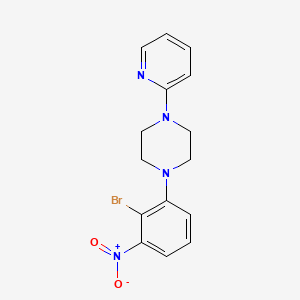


![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)

